Gly-Arg-Gly-Asp-Thr-Pro

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

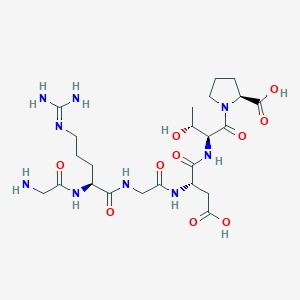

Gly-Arg-Gly-Asp-Thr-Pro, also known as this compound, is a useful research compound. Its molecular formula is C23H39N9O10 and its molecular weight is 601.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Drug Delivery Systems

GRGDTP has been utilized to enhance the efficacy of drug delivery systems, especially in cancer therapy. The peptide improves the targeting of therapeutic agents to specific cell types, thereby increasing the effectiveness of treatments while minimizing side effects. For instance, research indicates that incorporating GRGDTP into nanoparticles can significantly improve their cellular uptake and localization in tumor tissues .

Case Study: Targeted Nanoparticles

A study demonstrated that nanoparticles coated with GRGDTP showed a marked increase in uptake by cancer cells compared to unmodified nanoparticles. This targeted approach led to enhanced therapeutic effects and reduced toxicity in surrounding healthy tissues .

Tissue Engineering

In tissue engineering, GRGDTP is crucial for creating scaffolds that promote cell adhesion and proliferation. The peptide mimics natural extracellular matrix components, facilitating the attachment of cells necessary for tissue regeneration.

Case Study: Scaffold Development

Research has shown that scaffolds incorporating GRGDTP significantly improved the growth and differentiation of stem cells into osteoblasts, which are essential for bone formation. This finding highlights the peptide's potential in developing effective bone grafts and regenerative therapies .

Biomaterials

The incorporation of GRGDTP into biomaterials enhances their biocompatibility and functionality. This application is particularly relevant for implants and prosthetics that require integration with biological tissues.

Case Study: Cardiovascular Implants

A study focused on vascular grafts demonstrated that grafts modified with GRGDTP exhibited improved endothelialization, which is vital for preventing thrombosis and ensuring long-term success of cardiovascular implants .

Diagnostic Tools

GRGDTP is also employed in developing diagnostic assays and biosensors. Its ability to interact specifically with integrins allows for enhanced sensitivity and specificity in detecting various biomolecules associated with diseases.

Case Study: Biosensor Development

In one study, a biosensor utilizing GRGDTP was developed to detect biomarkers for certain cancers. The sensor showed high specificity and sensitivity, significantly outperforming traditional methods .

Research on Cell Signaling

The peptide plays a role in understanding cell signaling pathways by facilitating interactions between cells and their extracellular environment. This application is crucial for developing targeted therapies for various diseases.

Case Study: Long-Term Potentiation

Research involving hippocampal slices indicated that GRGDTP could influence long-term potentiation (LTP), a process essential for learning and memory. The peptide was shown to disrupt LTP stabilization, providing insights into neuronal signaling mechanisms .

Summary Table of Applications

化学反应分析

Structural Characteristics

GRGDTP has the sequence Gly-Arg-Gly-Asp-Thr-Pro (C₂₃H₃₉N₉O₁₀, MW 601.6 g/mol) . Key features include:

| Property | Description |

|---|---|

| Primary structure | Linear sequence with RGD motif at positions 2–4 |

| Key functional groups | - Carboxyl (Asp), guanidino (Arg), hydroxyl (Thr) |

| Conformational flexibility | High due to glycine residues and proline-induced turns |

The RGD motif facilitates binding to integrins (e.g., αvβ₃), while Thr and Pro residues influence solubility and secondary structure .

Integrin Binding

GRGDTP competitively inhibits fibrinogen binding to platelet integrin αIIbβ₃:

Substituting Thr with Ser (GRGDSP) retains activity, but replacing Arg or Asp abolishes binding .

Enzymatic Cleavage

GRGDTP is susceptible to proteolysis by aminopeptidases and trypsin-like enzymes:

| Enzyme | Cleavage Site | Effect |

|---|---|---|

| Aminopeptidase | Gly¹-Arg² | N-terminal degradation |

| Trypsin | Arg²-Gly³ | Splits peptide into fragments |

| Prolyl peptidase | Thr⁵-Pro⁶ | C-terminal cleavage |

Proteolysis limits its plasma half-life, necessitating stabilization via D-amino acid substitutions or PEGylation .

Synthetic Modifications

GRGDTP has been functionalized for therapeutic applications:

Cyclized derivatives show 10–100x higher binding affinity compared to linear peptides .

Platelet Inhibition

GRGDTP disrupts fibrinogen-platelet interactions:

| Study Model | Result | Citation |

|---|---|---|

| ADP-stimulated platelets | 90% inhibition at 200 μM | |

| Thrombin-activated platelets | IC₅₀ = 75 μM (calcium-independent) |

Antiangiogenic Effects

GRGDTP inhibits endothelial cell adhesion via αvβ₃ integrin blockade:

| Assay | Outcome |

|---|---|

| Cell migration | 70% reduction at 100 μM |

| Tubule formation | Complete inhibition at 150 μM |

Stability and Degradation

GRGDTP undergoes rapid hydrolysis in serum:

| Condition | Half-Life | Major Degradation Product |

|---|---|---|

| Human plasma (37°C) | <30 minutes | Des-Arg and des-Pro fragments |

| Acidic pH (2.0) | Stable (>24 hrs) | No cleavage |

Comparative Analysis

GRGDTP vs. other RGD peptides:

| Peptide | Integrin Specificity | Stability (plasma) | Therapeutic Use |

|---|---|---|---|

| GRGDTP | αvβ₃, αIIbβ₃ | Low | Antithrombotic research |

| c(RGDfK) | αvβ₃ | High | Tumor targeting |

| GRGDSP | α5β1 | Moderate | Cell adhesion studies |

Research Limitations

属性

分子式 |

C23H39N9O10 |

|---|---|

分子量 |

601.6 g/mol |

IUPAC 名称 |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H39N9O10/c1-11(33)18(21(40)32-7-3-5-14(32)22(41)42)31-20(39)13(8-17(36)37)30-16(35)10-28-19(38)12(29-15(34)9-24)4-2-6-27-23(25)26/h11-14,18,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t11-,12+,13+,14+,18+/m1/s1 |

InChI 键 |

UMZVBZDHGKJFGQ-LLLAAFKUSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O |

规范 SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O |

序列 |

GRGDTP |

同义词 |

fibronectin attachment peptide Gly-Arg-Gly-Asp-Thr-Pro glycyl-arginyl-glycyl-aspartyl-threonyl-proline GRGDTP |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。